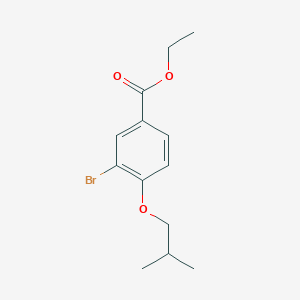![molecular formula C21H21N3OS2 B250121 N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}cyclopentanecarboxamide](/img/structure/B250121.png)
N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}cyclopentanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology. This compound is commonly referred to as MBCC and has been synthesized using various methods. In
Mécanisme D'action
MBCC exerts its anti-inflammatory and antitumor effects by inhibiting the activity of a protein called NF-κB. NF-κB is a transcription factor that plays a crucial role in inflammation and cancer. By inhibiting the activity of NF-κB, MBCC can reduce inflammation and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that MBCC can reduce the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. MBCC can also inhibit the activity of various enzymes such as cyclooxygenase-2, lipoxygenase, and inducible nitric oxide synthase, which are involved in the inflammatory process. In addition, MBCC has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MBCC in lab experiments is its potent anti-inflammatory and antitumor activity. MBCC can be used to study the mechanism of inflammation and cancer and can be used as a potential therapeutic agent. However, one of the limitations of using MBCC in lab experiments is its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the research of MBCC. One of the directions is to explore the potential use of MBCC in the treatment of other inflammatory diseases such as psoriasis and multiple sclerosis. Another direction is to investigate the potential use of MBCC in combination with other drugs for the treatment of cancer. Further studies are also needed to elucidate the mechanism of action of MBCC and to investigate its potential side effects.
Conclusion
In conclusion, N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}cyclopentanecarboxamide is a chemical compound that has potential applications in the field of medicine and pharmacology. MBCC exhibits potent anti-inflammatory and antitumor activity and can be used to treat various inflammatory diseases and cancer. Although MBCC has some limitations, its potential therapeutic applications make it a promising compound for further research.
Méthodes De Synthèse
The synthesis of MBCC involves the reaction between 6-methyl-2-benzothiazolamine and 4-isocyanatobenzene-1-thiol in the presence of cyclopentanecarboxylic acid chloride. The reaction yields N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}cyclopentanecarboxamide in good yields with high purity.
Applications De Recherche Scientifique
MBCC has been extensively studied for its potential applications in the field of medicine and pharmacology. Studies have shown that MBCC exhibits potent anti-inflammatory properties and can be used to treat various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. MBCC has also been shown to have antitumor activity and can be used in the treatment of cancer.
Propriétés
Formule moléculaire |
C21H21N3OS2 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C21H21N3OS2/c1-13-6-11-17-18(12-13)27-20(23-17)15-7-9-16(10-8-15)22-21(26)24-19(25)14-4-2-3-5-14/h6-12,14H,2-5H2,1H3,(H2,22,24,25,26) |
Clé InChI |
RKVFIFJSVRKEIG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C4CCCC4 |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B250041.png)

![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-phenylbutanamide](/img/structure/B250049.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250050.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250051.png)
![4-{[2-(2,5-Dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B250052.png)

![2-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B250056.png)
![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)

![4-ethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B250061.png)
![5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250063.png)